
Nitrilopyramine tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrilopyramine tosylate is a compound that combines the properties of nitrilopyramine and tosylate. Tosylates are commonly used in organic chemistry as good leaving groups in nucleophilic substitution reactions due to their ability to stabilize the leaving group through resonance delocalization . Nitrilopyramine, on the other hand, is a compound that may have various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of nitrilopyramine tosylate typically involves the reaction of nitrilopyramine with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. The reaction proceeds through the nucleophilic attack of the nitrogen atom in nitrilopyramine on the sulfur atom of p-toluenesulfonyl chloride, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Nitrilopyramine tosylate can undergo various types of chemical reactions, including:
Substitution Reactions: The tosylate group can be replaced by other nucleophiles in substitution reactions.
Elimination Reactions: The tosylate group can be eliminated to form alkenes.
Oxidation and Reduction Reactions: Depending on the specific structure of nitrilopyramine, it may undergo oxidation or reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides (e.g., NaCl, NaBr) under mild conditions.
Elimination Reactions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents such as lithium aluminum hydride (LiAlH4) may be used.
Major Products Formed
Substitution Reactions: The major products are typically the substituted nitrilopyramine derivatives.
Elimination Reactions: The major products are alkenes.
Oxidation and Reduction Reactions: The major products depend on the specific oxidizing or reducing agents used.
Wissenschaftliche Forschungsanwendungen
Nitrilopyramine tosylate has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: May be explored for its potential therapeutic effects.
Industry: Used in the production of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of nitrilopyramine tosylate involves its ability to act as a good leaving group in nucleophilic substitution reactions. The tosylate group stabilizes the leaving group through resonance delocalization, making it easier for nucleophiles to attack the electrophilic center . This property is crucial in various chemical reactions and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl Chloride (Mesylate): Similar to tosylate, mesylate is another sulfonate group used as a good leaving group in nucleophilic substitution reactions.
Trifluoromethanesulfonyl Chloride (Triflate): Triflate is another sulfonate group with similar properties to tosylate and mesylate.
Eigenschaften
CAS-Nummer |
75157-06-1 |
|---|---|
Molekularformel |
C28H35N3O3S |
Molekulargewicht |
493.7 g/mol |
IUPAC-Name |
4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanenitrile;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C21H27N3.C7H8O3S/c1-17(2)24(18(3)4)15-13-21(16-22,19-10-6-5-7-11-19)20-12-8-9-14-23-20;1-6-2-4-7(5-3-6)11(8,9)10/h5-12,14,17-18H,13,15H2,1-4H3;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
UYYRYIKFIAKGGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)N(CCC(C#N)(C1=CC=CC=C1)C2=CC=CC=N2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


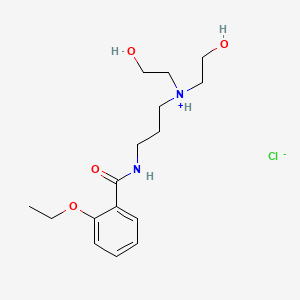
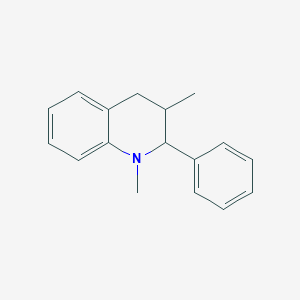
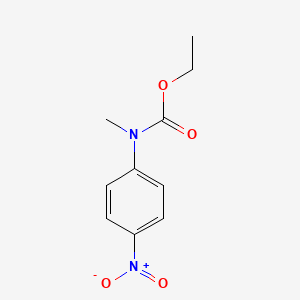




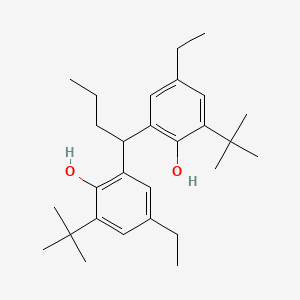
![Methyl [4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14437323.png)
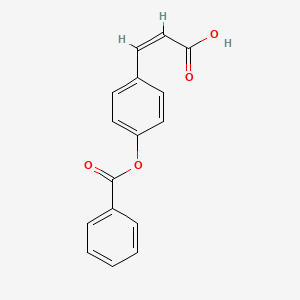
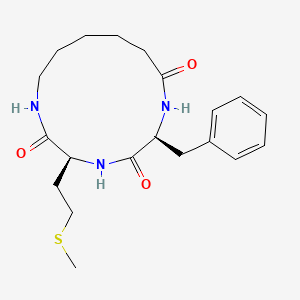

![1-(2,6-Dimethylpyrimidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14437357.png)

